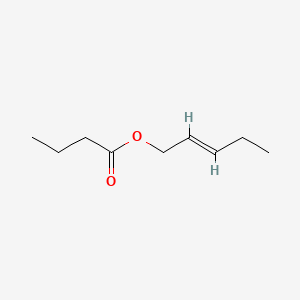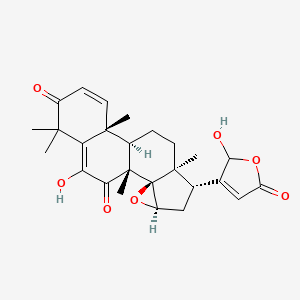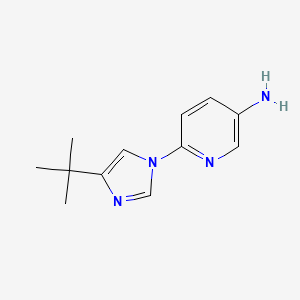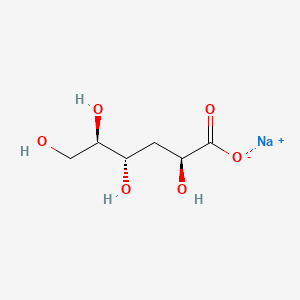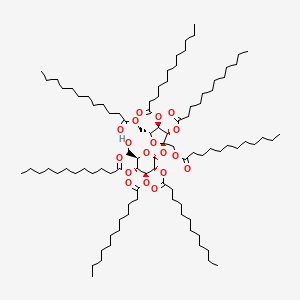
2-Methyl-6-tert-butyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-tert-butyl-1,4-benzoquinone is an organic compound belonging to the class of quinones. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is a derivative of 1,4-benzoquinone, where the hydrogen atoms at positions 2 and 6 are replaced by a methyl group and a tert-butyl group, respectively. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-6-tert-butyl-1,4-benzoquinone can be synthesized through the oxidation of 2-tert-butyl-6-methylphenol. The oxidation process typically involves the use of strong oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or hydrogen peroxide in the presence of a catalyst. For instance, the titanium superoxide catalyzed oxidation of 2-tert-butylphenol using aqueous 30% hydrogen peroxide has been reported .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-tert-butyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Further oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-tert-butyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in redox reactions.
Industry: It is used as an antioxidant in the stabilization of polymers and other materials.
Wirkmechanismus
The mechanism by which 2-Methyl-6-tert-butyl-1,4-benzoquinone exerts its effects involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) and inhibition of cell proliferation. The compound’s interactions with molecular targets such as enzymes and proteins involved in redox regulation are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-1,4-benzoquinone: A derivative where the methyl group is replaced by a hydrogen atom.
2,6-Di-tert-butyl-1,4-benzoquinone: A derivative with two tert-butyl groups instead of one methyl and one tert-butyl group.
Uniqueness
2-Methyl-6-tert-butyl-1,4-benzoquinone is unique due to the presence of both a methyl and a tert-butyl group, which can influence its reactivity and biological activity. The combination of these groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other quinone derivatives .
Eigenschaften
CAS-Nummer |
25543-57-1 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-tert-butyl-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(12)6-9(10(7)13)11(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
NPGZGVPKRJYKCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=C(C1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)

